molecular formula C5H8ClNO2 B14491858 2-Chloro-1-ethoxy-1-isocyanatoethane CAS No. 62971-06-6

2-Chloro-1-ethoxy-1-isocyanatoethane

Cat. No.: B14491858
CAS No.: 62971-06-6
M. Wt: 149.57 g/mol
InChI Key: IZOREWYHVWXHRH-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-1-isocyanatoethane is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of ethane, featuring a chloro, ethoxy, and isocyanato group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethoxy-1-isocyanatoethane typically involves the reaction of 2-chloroethanol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroethyl chloroformate, which then reacts with an amine to form the isocyanate group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-1-isocyanatoethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

    Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: Bases such as triethylamine or pyridine are often used to catalyze reactions.

Major Products

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Amines: Formed by hydrolysis.

Scientific Research Applications

2-Chloro-1-ethoxy-1-isocyanatoethane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-1-isocyanatoethane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable products. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl isocyanate: Similar in structure but lacks the ethoxy group.

    2-Chloro-1,1,1-trimethoxyethane: Contains a trimethoxy group instead of an isocyanato group.

    1-Chloro-2-isocyanatoethane: Lacks the ethoxy group.

Uniqueness

2-Chloro-1-ethoxy-1-isocyanatoethane is unique due to the presence of both an ethoxy and an isocyanato group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

62971-06-6

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

2-chloro-1-ethoxy-1-isocyanatoethane

InChI

InChI=1S/C5H8ClNO2/c1-2-9-5(3-6)7-4-8/h5H,2-3H2,1H3

InChI Key

IZOREWYHVWXHRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCl)N=C=O

Origin of Product

United States

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